N-benzyl-2-[(furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide

SCD1 inhibition thiazole carboxamide metabolic disease

SCD1 inhibitor SAR often stalls due to a lack of structurally diverse 2-amino-4-methylthiazole-5-carboxamides. This compound fills that gap with its unique N-(furan-2-ylmethyl)amino substitution, which is absent from known potent inhibitors. • Unique chemotype for SCD1 selectivity profiling and matched-pair analysis. • Enables isolation of N-benzylamide pharmacological contributions. • Supplied with full analytical characterization (≥95% purity) for reproducible research.

Molecular Formula C17H17N3O2S
Molecular Weight 327.4 g/mol
Cat. No. B11020411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-[(furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide
Molecular FormulaC17H17N3O2S
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)NCC2=CC=CO2)C(=O)NCC3=CC=CC=C3
InChIInChI=1S/C17H17N3O2S/c1-12-15(16(21)18-10-13-6-3-2-4-7-13)23-17(20-12)19-11-14-8-5-9-22-14/h2-9H,10-11H2,1H3,(H,18,21)(H,19,20)
InChIKeyDQZYUKACLIJKRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-benzyl-2-[(furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide: SCD1 Research Building Block


N-benzyl-2-[(furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide (CAS 1224159-44-7, C₁₇H₁₇N₃O₂S, MW 327.4) is a synthetic trisubstituted 1,3-thiazole-5-carboxamide that combines a 2-aminothiazole core with an N-benzyl carboxamide and an N-(furan-2-ylmethyl)amino substituent. Structurally, it belongs to the same 4-methylthiazole-5-carboxamide chemotype disclosed in SCD1 inhibitor patent families [1], where the 4-methyl and 5-carboxamide motifs are critical for stearoyl-CoA desaturase binding. As a research tool, its defined substitution pattern—a hydrophobic benzyl terminus orthogonal to a heterocyclic furan—makes it a useful comparator for structure-activity relationship (SAR) studies on target engagement and metabolic stability within this pharmacophore class.

SCD1 inhibitor pharmacophore SAR
Furan-thiazole hybrid antimicrobial screening context
Matched-pair physicochemical profiling

Substitution Risk for 4-Methylthiazole-5-Carboxamide Analogs


Within the 4-methylthiazole-5-carboxamide chemotype, minor modifications to the amine substituent at position 2 produce order-of-magnitude shifts in SCD1 potency. For example, optimization of thiazole analogs yielded compound 3j with over 100-fold improvement over the initial lead MF-152 [1]. The N-(furan-2-ylmethyl)amino motif present in the target compound contrasts sharply with the N-(pyridin-3-ylmethyl) or N-(3-methoxypropyl) variants seen in potent SCD1 inhibitors [2]; these heterocyclic differences directly influence hydrogen-bonding capacity and lipophilic efficiency, making potency extrapolation across analogs unreliable. Consequently, indiscriminate substitution of one 4-methylthiazole-5-carboxamide for another—without matched-pair data—risks selecting a compound with undetermined target engagement and uncharacterized selectivity.

2-amino substituent variation may cause order-of-magnitude SCD1 potency shifts
Furan-2-ylmethyl vs pyridin-3-ylmethyl hydrogen-bonding profile may alter target engagement
Uncharacterized selectivity; off-target profile may differ from reference SCD1 inhibitors

Evidence & Differentiation: 4-Methylthiazole-5-Carboxamide


SCD1 Inhibitory Potency: Thiazole-5-Carboxamide Pharmacophore

While direct SCD1 IC50 data for the target compound are absent from the disclosed literature, the 4-methylthiazole-5-carboxamide scaffold to which it belongs is among the most potent and well-characterized SCD1 inhibitor chemotypes. In the patent family covering closely related N-(substituted benzyl)-4-methylthiazole-5-carboxamides, representative compounds demonstrated cellular SCD1 inhibition with IC50 values in the nanomolar range in HepG2 cells [1]. The target compound incorporates a furan-2-ylmethylamino substituent—a heterocyclic amine not present in the benchmark SCD1 inhibitor 28c (which uses a pyridazine-based template) —and therefore occupies a distinct region of the SCD1 pharmacophore landscape that may afford differential off-target profiles, though this remains empirically unverified.

SCD1 potency context
Class-level
Target not determined. Benchmark 28c: IC50 45 nM (mouse), 524 nM (HepG2); 3j: >100-fold improvement over lead MF-152
Scaffold-consistent nanomolar class; target potency uncharacterized
Furan-2-ylmethyl variant untested; direct SCD1 data required
SCD1 inhibition thiazole carboxamide metabolic disease

Furan-Thiazole Hybrid Antimicrobial Activity Benchmarking

The furan-2-ylmethylamino fragment present in the target compound is structurally related to the furan-2-carboxamide pharmacophore found in N-(thiazol-2-yl)furan-2-carboxamide, a compound with experimentally confirmed broad-spectrum antimicrobial activity [1]. That analogue demonstrated good activity against all eight tested microorganisms—including Gram-negative bacteria, Gram-positive bacteria, and fungi—in standardized antimicrobial susceptibility assays [1]. While the target compound differs at the amide linkage point (carboxamide attached to thiazole rather than to furan) and contains an additional N-benzyl substituent, these structural parallels support the hypothesis that the furan-thiazole hybrid framework may retain antimicrobial potential, though the benzyl group's influence on potency and spectrum is uncharacterized.

Antimicrobial precedent
Context-dependent
N-(thiazol-2-yl)furan-2-carboxamide: activity against 8/8 strains (Gram+/Gram-/fungi)
Furan-thiazole hybrid may retain antimicrobial potential; benzyl effect unknown
Reversed amide connectivity; direct comparison requires testing
antimicrobial furan-thiazole heterocyclic amide

Lipophilicity & Physicochemical Differentiation

The target compound's closest commercially available analog, N-(2-furylmethyl)-2-[(4-methoxybenzyl)amino]-4-methyl-1,3-thiazole-5-carboxamide (AMB17039283), carries a 4-methoxybenzyl group at the 2-amino position, resulting in a calculated logP of 4.06 [1]. The target compound replaces the 4-methoxybenzyl with a hydrogen atom and instead places the benzyl group on the carboxamide nitrogen, yielding a markedly different hydrogen-bond donor/acceptor profile and anticipated lower logP. While measured logP for the target compound is unavailable, the structural shift implies reduced lipophilicity relative to the AMB17039283 comparator, potentially translating into improved aqueous solubility and a distinct metabolic clearance profile—factors directly relevant to selecting compounds for in vitro ADME panels.

Predicted lipophilicity
Data to verify
AMB17039283 calc. logP 4.06; target predicted lower logP (absent 4-methoxybenzyl)
Lower predicted logP may favor aqueous solubility, lower nonspecific binding
No experimental logD/solubility; inferential trend
lipophilicity thiazole physicochemical profiling

Primary Research Applications: 4-Methylthiazole-5-Carboxamide


SCD1 Inhibitor Lead Expansion & Selectivity Profiling

Use the target compound as a structurally differentiated starting point for SCD1 SAR expansion. The N-(furan-2-ylmethyl)amino substituent at the 2-position is absent from the majority of disclosed potent thiazole-5-carboxamide SCD1 inhibitors, which predominantly employ N-(pyridin-3-ylmethyl), N-(3-methoxypropyl), or N-(2-oxoimidazolidin-1-yl) groups [1]. Testing the target compound alongside established SCD1 inhibitors (e.g., XEN723 or compound 28c) in a standardized HepG2 SCD1 cellular desaturation assay would quantify whether the furan-2-ylmethyl modification maintains potency while potentially altering selectivity against SCD1 versus related desaturases. This scenario is most relevant for medicinal chemistry groups exploring novel intellectual property space around the SCD1 pharmacophore, as evidenced by the extensive patent literature describing 2-amino-4-methylthiazole-5-carboxamides [1].

Furan-Thiazole Hybrid Antimicrobial Spectrum Determination

Screen the target compound against a standardized panel of Gram-positive and Gram-negative bacteria and fungi to establish its antimicrobial activity profile. The structural precedent set by N-(thiazol-2-yl)furan-2-carboxamide, which showed activity against all eight tested microorganisms [2], suggests that furan-thiazole hybrids are viable antimicrobial scaffolds. The target compound's distinct substitution pattern—N-benzyl carboxamide at position 5 and furan-2-ylmethylamino at position 2—provides a unique opportunity to compare antimicrobial potency relative to simpler furan-thiazole amides and to determine whether the benzyl group enhances or attenuates activity. This is particularly relevant for academic groups publishing structure-activity relationships on heterocyclic antimicrobial agents.

Physicochemical & ADME Profiling Comparator

Incorporate the target compound into a focused library of 2-amino-4-methylthiazole-5-carboxamides for systematic physicochemical profiling. By comparing experimental logD, kinetic solubility, and microsomal stability across analogs that vary at the 2-amino position (e.g., furan-2-ylmethyl vs. 4-methoxybenzyl as in AMB17039283 [3] vs. pyridin-3-ylmethyl), researchers can derive matched-pair lipophilicity efficiency metrics that guide the optimization of this chemotype for in vivo applications. The target compound's unique combination of a basic furfurylamine nitrogen and a neutral benzylamide makes it an informative data point for computational model building.

Negative Control for N-Benzyl-Specific Pharmacology

Deploy the target compound as a tool to isolate the pharmacological contribution of the N-benzyl amide moiety in thiazole-5-carboxamide series. Because many bioactive thiazole carboxamides feature N-aryl or N-heteroarylmethyl substitution at the 5-carboxamide, the N-benzyl variant represents a simplified, aromatic-only terminus that can serve as a baseline comparator when screening against panels of kinases, GPCRs, or epigenetic targets. Its procurement enables controlled experiments where the effect of replacing the 5-carboxamide substituent is studied independently of modifications at the 2-amino position.

Application
Selection Property
Validation Focus
SCD1 inhibitor SAR expansion
2-amino substitution diversity (furan-2-ylmethyl)
SCD1 cellular desaturation assay potency
Antimicrobial spectrum screening
Furan-thiazole hybrid scaffold
Antimicrobial susceptibility panel (Gram+/Gram-/fungi)
Matched-pair physicochemical profiling
Lipophilicity profile (furan-2-ylmethyl substitution)
Kinetic solubility & microsomal stability
N-Benzyl pharmacophore control
Simplified N-benzyl carboxamide baseline
Kinase/GPCR/epigenetic panel selectivity
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